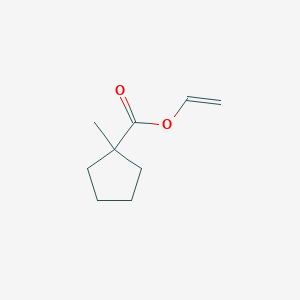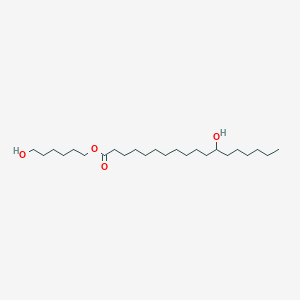![molecular formula C25H38N2OS B14310177 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-49-8](/img/structure/B14310177.png)
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound features a heptylsulfanyl group and an octyloxyphenyl group attached to the pyrimidine ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a heptylsulfanyl group is introduced to the pyrimidine ring. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The heptylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heptylsulfanyl and octyloxyphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Heptylsulfanyl)-5-phenylpyrimidine
- 2-(Heptylsulfanyl)-5-[4-(methoxy)phenyl]pyrimidine
- 2-(Heptylsulfanyl)-5-[4-(butyloxy)phenyl]pyrimidine
Uniqueness
2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine is unique due to the presence of both the heptylsulfanyl and octyloxyphenyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
113844-49-8 |
|---|---|
Fórmula molecular |
C25H38N2OS |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
2-heptylsulfanyl-5-(4-octoxyphenyl)pyrimidine |
InChI |
InChI=1S/C25H38N2OS/c1-3-5-7-9-10-12-18-28-24-16-14-22(15-17-24)23-20-26-25(27-21-23)29-19-13-11-8-6-4-2/h14-17,20-21H,3-13,18-19H2,1-2H3 |
Clave InChI |
OHNNPCKCUVSEJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


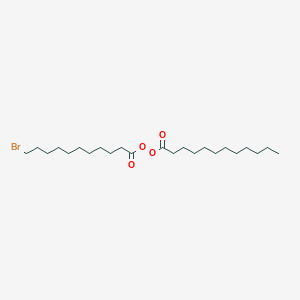
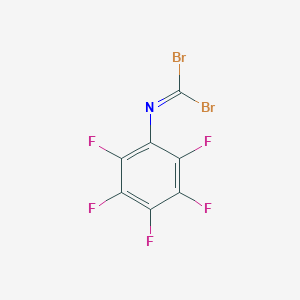
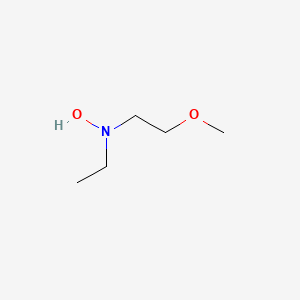
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
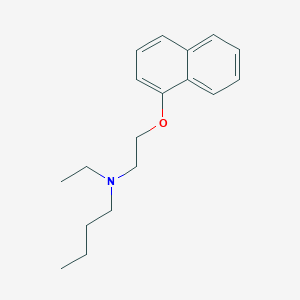
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
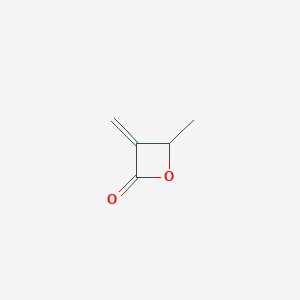
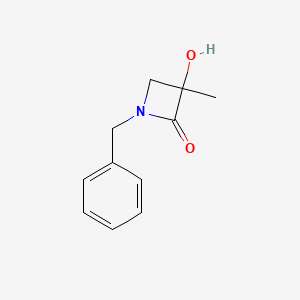
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
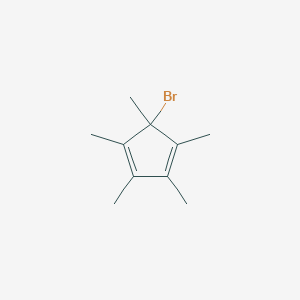
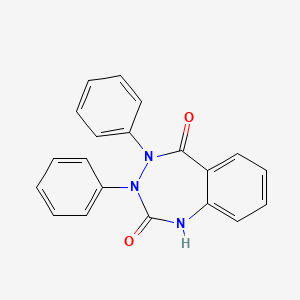
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
